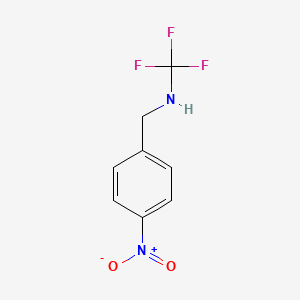
2-(1-bromoethyl)-1-ethyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromoethyl)-1-ethyl-1H-imidazole is an organic compound belonging to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This particular compound features a bromoethyl group and an ethyl group attached to the imidazole ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromoethyl)-1-ethyl-1H-imidazole typically involves the bromination of 1-ethyl-1H-imidazole. One common method is the reaction of 1-ethyl-1H-imidazole with bromoethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Bromoethyl)-1-ethyl-1H-imidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The imidazole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include 2-(1-hydroxyethyl)-1-ethyl-1H-imidazole, 2-(1-cyanoethyl)-1-ethyl-1H-imidazole, and various substituted imidazoles.
Elimination Reactions: The major product is 1-ethyl-1H-imidazole-2-ene.
Oxidation and Reduction: Oxidation can lead to the formation of imidazole N-oxides, while reduction can yield dihydroimidazoles.
Applications De Recherche Scientifique
2-(1-Bromoethyl)-1-ethyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(1-bromoethyl)-1-ethyl-1H-imidazole involves its interaction with nucleophiles and bases. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This mechanism is crucial in nucleophilic substitution and elimination reactions, where the compound serves as a versatile intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Bromoethyl)-1-methyl-1H-imidazole
- 2-(1-Bromoethyl)-1-phenyl-1H-imidazole
- 2-(1-Bromoethyl)-1-propyl-1H-imidazole
Uniqueness
2-(1-Bromoethyl)-1-ethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromoethyl group and an ethyl group on the imidazole ring allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C7H11BrN2 |
|---|---|
Poids moléculaire |
203.08 g/mol |
Nom IUPAC |
2-(1-bromoethyl)-1-ethylimidazole |
InChI |
InChI=1S/C7H11BrN2/c1-3-10-5-4-9-7(10)6(2)8/h4-6H,3H2,1-2H3 |
Clé InChI |
VQLYIBMHSXXIHO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CN=C1C(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


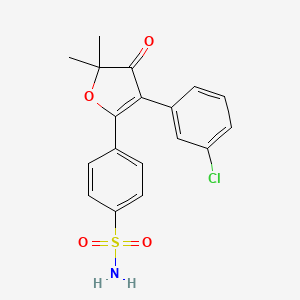

![5,7-Dimethylpyrimido[1,6-a]indole](/img/structure/B13970239.png)

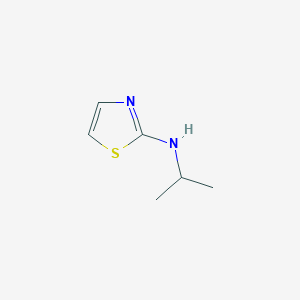
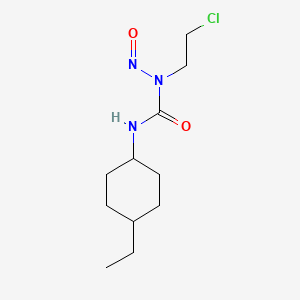
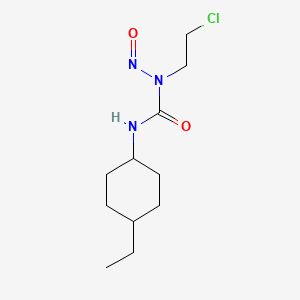
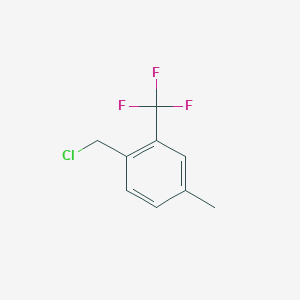
![2-(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)ethenol](/img/structure/B13970294.png)
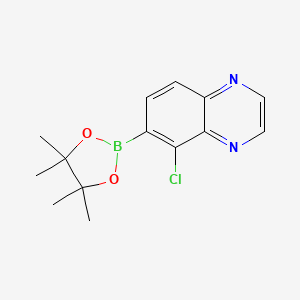
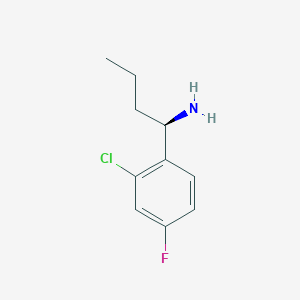
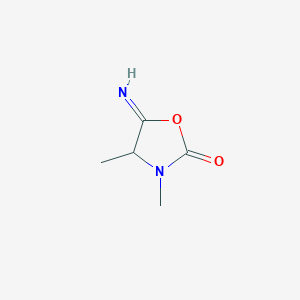
![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)
